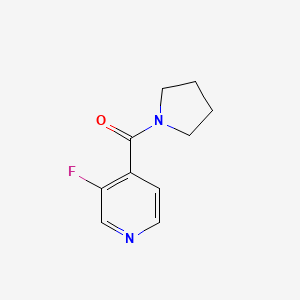

3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine

Description

Properties

IUPAC Name |

(3-fluoropyridin-4-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-9-7-12-4-3-8(9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJDJAUFLNADQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine typically involves the introduction of a fluorine atom into the pyridine ring followed by the attachment of the pyrrolidine-1-carbonyl group. One common method involves the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the pyridine ring. The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the removal of the carbonyl group or reduction of the pyridine ring.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes and receptors. The pyrrolidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Pyrrolidine vs. Piperidine Derivatives

Replacing the five-membered pyrrolidine ring with a six-membered piperidine ring yields 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid (CAS: 874289-10-8). Key differences include:

Halogen-Substituted Pyridines

- 3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine : This derivative incorporates multiple halogens (Cl, F, I) and a pyrrolidine group. The iodine atom’s bulkiness may hinder solubility but improve electrophilic reactivity in substitution reactions .

- Fluorinated Pyrrolidine Carboxylates : Derivatives like (3R,4S)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate highlight the role of stereochemistry in biological activity, with enantiomeric excess (e.e.) exceeding 99% in resolved forms .

Boronic Acid vs. Non-Boronic Acid Derivatives

- B19 (N-(3-Fluoro-4-((2-(pyrrolidine-1-carbonyl)pyridin-4-yl)oxy)phenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide): This non-boronic analog (MW: 487.19) features a triazole group, contributing to its bioactivity. Its synthesis achieved a 63.2% yield, with a melting point of 169.7–170.0 °C .

- Boronic Acid Utility : The boronic acid group in the main compound enables cross-coupling reactions, a distinction from halogenated or carboxylate derivatives .

Physical and Spectral Properties

Melting Points and Solubility

Spectral Data

- B19 : ¹H-NMR (DMSO-d₆) shows aromatic protons at δ 8.50–7.13 ppm and pyrrolidine CH₂ at δ 3.59–1.82 ppm. ESI-MS confirms [M+H]⁺ at 487.1902 .

- Main Compound : While direct spectral data are unavailable, similar pyrrolidine-carbonyl compounds display carbonyl IR stretches near 1650 cm⁻¹ and fluorinated aromatic C-F bonds at 1100–1200 cm⁻¹ .

Commercial Availability

Biological Activity

3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1491026-19-7

- Molecular Weight : 198.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyridine ring structure allows for interactions with enzymes and receptors, potentially modulating their activity. The presence of the pyrrolidine group may enhance binding affinity and selectivity towards specific targets.

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including those similar to this compound, exhibit significant anticancer properties. For instance:

- Study Findings : A study evaluated the cytotoxicity of pyridine derivatives against various cancer cell lines, showing moderate to high cytotoxicity against ovarian and breast cancer cells while maintaining lower toxicity towards non-cancerous cells .

| Compound | Cancer Cell Line | Cytotoxicity (IC50) |

|---|---|---|

| Derivative A | Ovarian | 25 µM |

| Derivative B | Breast | 30 µM |

| This compound | TBD | TBD |

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV. Some derivatives showed moderate activity in inhibiting HIV replication:

- Key Findings : Compounds with specific substituents at the 4-position demonstrated significant anti-HIV activity, with effective concentrations (EC50) below 10 µM .

Insulin Sensitivity Enhancement

Another area of interest is the effect on insulin sensitivity. Studies have shown that certain pyridine derivatives can enhance insulin sensitivity in adipocytes:

- Research Results : Compounds were tested for their ability to stimulate glucose incorporation into lipids, with some achieving an increase in insulin sensitivity by up to 37% at optimal concentrations .

Case Study 1: Anticancer Evaluation

A series of pyrrolo[3,4-c]pyridine derivatives were synthesized and tested for their anticancer activity. The study found that certain substitutions led to significant increases in cytotoxicity against ovarian cancer cells, suggesting that structural modifications can enhance therapeutic efficacy.

Case Study 2: Antiviral Efficacy

In a separate study focusing on HIV inhibition, derivatives were evaluated for their ability to inhibit viral replication. The most active compound exhibited an EC50 of 1.65 µM, indicating promising potential for further development as an antiviral agent.

Q & A

Q. What are the key synthetic routes for preparing 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine?

- Methodological Answer : The synthesis typically involves two main steps: (i) Preparation of the pyridine precursor : Start with 3-fluoro-4-pyridinecarboxylic acid (CAS RN 393-53-3), which can be synthesized via halogenation or carboxylation of a fluoropyridine intermediate . (ii) Amide bond formation : Activate the carboxylic acid using coupling agents like EDCl/HOBt or HATU in DMF, followed by reaction with pyrrolidine. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) and confirmed by LC-MS . Alternative routes may involve Suzuki-Miyaura coupling if boronic acid intermediates are used (e.g., 3-fluoro-4-boronopyridine derivatives) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the pyrrolidine ring (δ 1.8–2.2 ppm for CH₂, δ 3.4–3.6 ppm for N-CH₂) and pyridine protons (δ 8.0–8.5 ppm).

- ¹³C NMR : Confirms the carbonyl group (δ ~165 ppm) and fluorinated pyridine carbons.

- ¹⁹F NMR : Detects the fluorine substituent (δ ~-110 ppm for meta-fluorine) .

- FTIR : Validates the amide carbonyl stretch (~1650–1680 cm⁻¹) and C-F bond (~1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Determines molecular weight (e.g., calculated for C₁₀H₁₀F₃N₂O: 235.08 g/mol) .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination be addressed in the synthesis of fluoropyridine precursors?

- Methodological Answer : Regioselective fluorination of pyridine derivatives often requires directed ortho-metalation (DoM) strategies. For example, using a directing group (e.g., carbonyl or boronic ester) at position 4 to guide fluorine introduction at position 3 via electrophilic fluorination (e.g., Selectfluor®). Computational modeling (DFT) can predict reactive sites, while HPLC or GC-MS monitors regiochemical purity .

Q. What are the common impurities formed during amide coupling, and how are they identified and resolved?

- Methodological Answer :

- Impurities : Unreacted carboxylic acid, pyrrolidine byproducts (e.g., N-alkylated derivatives), or diastereomers from pyrrolidine stereochemistry.

- Resolution :

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates impurities.

- Crystallization : Recrystallization in ethanol/water removes unreacted acid.

- ²D NMR (COSY, NOESY) : Differentiates diastereomers by spatial correlations .

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of the pyridine ring in subsequent reactions?

- Methodological Answer : The fluorine atom at position 3 deactivates the pyridine ring, reducing nucleophilic aromatic substitution (NAS) reactivity. However, it enhances electrophilic substitution at electron-rich positions (e.g., para to fluorine). Computational studies (e.g., Fukui indices) predict reactive sites, while kinetic experiments (e.g., bromination rates) validate electronic effects. This impacts applications in catalysis or further functionalization (e.g., Suzuki coupling at position 4) .

Data Contradictions and Analytical Considerations

- Spectral Discrepancies : Variations in ¹⁹F NMR chemical shifts may arise from solvent polarity or hydrogen bonding. Calibration against internal standards (e.g., CFCl₃) ensures reproducibility .

- Purity Challenges : Commercial precursors (e.g., 3-fluoro-4-pyridinecarboxylic acid) may contain trace halides; ion chromatography (IC) or ICP-MS is recommended for metal analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.